molecular formula C13H12O5 B1218627 ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 6093-72-7

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1218627
CAS RN: 6093-72-7
M. Wt: 248.23 g/mol
InChI Key: FWFVXBZXJKTVGL-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C13H12O5 . It has a molecular weight of 248.24 . This compound belongs to the class of organic compounds known as 7-hydroxycoumarins .


Synthesis Analysis

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . The reaction requires a molar ratio of hydrazine hydrate (2.5 mol equiv.) to achieve full consumption of ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and provides a unique identifier for the compound.


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . The reaction results in the formation of ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate include a molecular weight of 248.24 . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have been synthesized and evaluated for their antibacterial properties . These compounds, including various selenopyrano[2,3-b]quinoline derivatives, have shown a wide spectrum of antibacterial activity, particularly against S. aureus and M. roseus species . This suggests that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate could be a precursor or a structural inspiration for new antibacterial agents.

Antimicrobial Efficacy

Derivatives based on the chromene structure have demonstrated notable antimicrobial effects. The antimicrobial activity of these compounds is significant because it can lead to the development of new treatments for various infections. The presence of the methoxy group and the carboxylate ester in the compound may contribute to its potential antimicrobial efficacy .

Biological Inhibitors

Coumarin derivatives, which share a similar core structure with ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have been proven to function as biological inhibitors . These compounds can inhibit certain biological processes, which may be useful in the study of biochemical pathways or the development of therapeutic agents .

Chemotherapeutic Applications

The chemical structure of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is related to compounds that have been used as chemotherapeutics . Research into similar compounds has led to the development of drugs that can treat various diseases, including cancer, by interfering with cell division or other critical cellular functions .

Bio-analytical Reagents

Due to their reactivity and specificity, compounds like ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can be used as bio-analytical reagents . These reagents are essential in analytical chemistry for detecting or quantifying other substances or for studying biological systems .

Synthesis of Heterocyclic Compounds

The ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate serves as a building block in the synthesis of various heterocyclic compounds . These heterocycles are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities and their presence in many natural products .

properties

IUPAC Name

ethyl 7-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFVXBZXJKTVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976394
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6093-72-7
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the ability of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate to inhibit enzymes?

A1: Research suggests that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits inhibitory activity against lipoxygenase (LOX) enzymes. [] Specifically, it demonstrated a 91.0% inhibition of lipid peroxidation, a process catalyzed by LOXs. [] This inhibitory activity makes it a potential candidate for further research in conditions where LOX activity is implicated.

Q2: How does the structure of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate influence its photoluminescent properties?

A2: Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits enhanced absorption and emission compared to the parent compound, ethyl coumarin-3-carboxylate. [] This enhancement is attributed to the presence of the methoxy group at the 7-position, which extends the conjugation within the molecule. [] Under ultraviolet light excitation, this compound displays strong blue-violet emission. []

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